Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester
Description
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester (CAS: Not explicitly provided in evidence; synonyms include Methyl 2-oxocyclopentane-1-carboxylate and 2-Methoxy Carbonyl Cyclopentanone) is a cyclopentane derivative featuring a ketone group at the 2-position and a methyl ester at the 1-pentyl position. This compound is structurally characterized by a five-membered ring system with functional groups that confer reactivity in organic synthesis, particularly in the preparation of bioactive molecules and intermediates. Its molecular formula is inferred as $ \text{C}8\text{H}{12}\text{O}_3 $ (based on analogous compounds), with a molecular weight of approximately 156.18 g/mol. Key applications include its role as a precursor in amino acid synthesis and bioactive component development .
Properties
CAS No. |
55443-08-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2-oxo-1-pentylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-8-12(11(14)15-2)9-6-7-10(12)13/h3-9H2,1-2H3 |
InChI Key |
BRMCOKJTFZKQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation of cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester typically involves the esterification of a keto-substituted cyclopentanecarboxylic acid or the direct synthesis from appropriate cyclic ketoester precursors. The most detailed and industrially relevant method is based on the reaction of dimethyl adipate with sodium methoxide in a polar solvent under reflux conditions, followed by acidification and purification steps.
Detailed Industrial Preparation Process (Based on CN103333070B Patent)
This method is a multi-step process designed for high yield, environmental safety, and cost efficiency:
Step 1: Reaction Setup and Ester Formation
-
- N,N-Dimethylformamide (DMF): 1000–1100 kg
- Sodium methoxide: 120–140 kg
- Dimethyl adipate: 300–500 kg
-
- DMF is loaded into a reaction vessel equipped with stirring.
- Sodium methoxide is added to the DMF and stirred for 20–40 minutes to ensure uniform mixing.
- The reaction temperature is raised to 90–110°C.
- Dimethyl adipate is added dropwise while maintaining the temperature.
- The mixture is refluxed for 8–10 hours, during which methyl alcohol by-product is continuously condensed and reclaimed.
Step 2: Solvent Removal and Acidification
- The reaction mixture is cooled to 40–60°C after completion.
- DMF solvent is removed under reduced pressure.
- Toluene (800–1200 kg) is added with vigorous stirring to disperse the reaction mixture.
- 30% hydrochloric acid (200–400 kg) and water (80–120 kg) are added to acidify the mixture, facilitating phase separation.
- The organic phase is washed multiple times with water to remove impurities.
Step 3: Purification and Product Isolation
- The organic phase undergoes vacuum distillation to recover toluene and isolate the this compound product.
- Distillation residues and waste gases are treated to minimize environmental impact.
Yield and Advantages
- Product yield reaches up to 99%.
- The process is designed to minimize environmental pollution by reclaiming by-products and treating waste streams.
- The method is cost-effective and scalable for industrial production.
Representative Experimental Data from Embodiments
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| DMF (kg) | 1000 | 1050 | 1100 |
| Sodium methoxide (kg) | 120 | 130 | 140 |
| Dimethyl adipate (kg) | 300 | 400 | 500 |
| Reaction temperature (°C) | 90 | 100 | 110 |
| Reflux time (hours) | 8 | 9 | 10 |
| Hydrochloric acid (30%) (kg) | 200 | 300 | 400 |
| Water (kg) | 80 | 100 | 120 |
| Toluene (kg) | 800 | 1000 | 1200 |
| Product yield (%) | ~99 | ~99 | ~99 |
This data demonstrates the robustness and flexibility of the method, allowing adjustments in reagent quantities and reaction conditions while maintaining high yields and product purity.
Alternative Preparation via Nitroalkylcyclopentanone Derivatives (From US Patent US3954834A)
An alternative synthetic approach involves:
- Starting from 2-n-hexyl-3-nitromethylcyclopentanone dissolved in absolute methanol with water.
- Passing dry hydrogen chloride gas through the refluxing solution for 8 hours, followed by an additional hour of reflux.
- Removal of methanol under reduced pressure, extraction with ether, washing, and drying.
- Purification by catalytic hydrogenation over palladium on carbon under pressure to yield methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate.
This method, while effective, is more complex and involves hazardous reagents such as dry hydrogen chloride and catalytic hydrogenation steps. The yield reported is around 49%, lower than the DMF-based method.
Analysis of Preparation Methods
| Aspect | DMF-Based Method | Nitroalkylcyclopentanone Method |
|---|---|---|
| Yield | Up to 99% | Approximately 49% |
| Reaction Complexity | Moderate; involves reflux and acidification | Higher; involves gas bubbling and catalytic hydrogenation |
| Environmental Impact | Low; by-products reclaimed and waste treated | Moderate; uses corrosive gases and heavy metal catalysts |
| Scalability | High; industrially viable | Limited; more suited for laboratory scale |
| Cost Efficiency | High; uses common reagents and solvents | Lower; requires specialized reagents and catalysts |
| Purity of Product | High | Moderate to high after purification |
The DMF-based method is preferred for industrial synthesis due to its simplicity, high yield, and environmental considerations. The nitroalkylcyclopentanone route, while useful for specific derivatives, is less efficient and more hazardous.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-pentylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is a methyl ester of 2-alkyl-3-oxo-cyclopentanecarboxylic acid, represented by the general formula ##SPC2##, where R is a hydrocarbon radical with 4 to 8 carbon atoms and R' is methyl or ethyl . The substituent R can be a straight-chain radical such as n-butyl, n-pentyl, n-hexyl, n-heptyl, or n-octyl, or a branched alkyl radical, or a cycloaliphatic radical .
Olfactive Applications
The primary application of methyl 2-oxo-1-pentylcyclopentane-1-carboxylate lies in its olfactive properties, making it useful in creating perfume compositions . The specific scent characteristics and its interactions with other fragrance compounds would determine its precise role in a perfume formulation.
Safety Assessment
Cyclopentanones, including methyl esters, have been assessed for toxicity and dermatological effects . These compounds generally exhibit low acute toxicity, with no significant toxicity observed in repeated dose studies . They also show no mutagenic or genotoxic activity in bacterial and mammalian cell line assays, and no developmental toxicity has been reported . Some cyclopentanones may cause minimal skin irritation in humans at current levels of use, and some can be eye irritants .
Other Cyclopentane Carboxylates
Other cyclopentane carboxylate compounds, such as 1-hydrocarbyl-2-acyloxy-cyclopentane carboxylates, also have varied applications . Additionally, cyclopentanecarboxamides are used in the creation of antiviral compounds .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-pentylcyclopentanecarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific enzyme and the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Cyclopentanecarboxylic Acid, 2-Oxo-, Ethyl Ester (CAS 611-10-9)
- Structure : Differs in the ester group (ethyl vs. methyl).
- Properties : Higher molecular weight ($ \text{C}8\text{H}{12}\text{O}3 $, MW 170.2 g/mol) and boiling point ($ T{\text{boil}} = 376.20 \, \text{K} $) compared to the methyl ester, attributed to increased alkyl chain length .
- Synthesis: Prepared via Favorskii rearrangement or esterification of cyclopentanone-2-carboxylic acid with ethanol .
2.1.2 Cyclopentanecarboxylic Acid, 2-Oxo-, 1-Methylethyl Ester (CAS 82787-50-6)
- Structure : Features an isopropyl ester group.
- Properties : Reduced solubility in aqueous systems due to bulkier substituent; requires heating and sonication for dissolution. Molecular weight: 170.21 g/mol ($ \text{C}9\text{H}{14}\text{O}_3 $) .
- Applications : Used in research for solubility studies and as a model for hydrophobic ester derivatives .
2.1.3 Cyclopentanecarboxylic Acid, 1-(2-Methyl-2-Propenyl)-2-Oxo-, Methylester (CAS 134185-05-0)
- Structure : Incorporates a propenyl substituent at the 1-position.
Functional Group Variations
2.2.1 Cyclopentane-1,1-Dicarboxylic Acid Methyl Ester (3a)
- Structure : Contains two ester groups at the 1-position.
- Synthesis : Prepared via double deprotonation and carboxylation, yielding 83% as a yellow oil.
- NMR Data: $ ^1\text{H-NMR} \, \delta 3.72 \, (\text{-OCH}_3) $, $ ^{13}\text{C-NMR} \, \delta 172.8 \, (\text{-COOMe}) $, distinguishing it from monoester derivatives .
2.2.2 Cyclopentanecarboxylic Acid, 3-Methylene-, 1,7,7-Trimethylbicyclo[2.2.1]Hept-2-Yl Ester
- Structure: Bicyclic terpenoid derivative with a fused norbornane system.
- Applications: Used in plant growth regulation and terpenoid biosynthesis due to its complex structure .
Physicochemical and Reactivity Comparison
| Compound | CAS No. | Molecular Formula | Boiling Point (K) | Key Reactivity |
|---|---|---|---|---|
| 2-Oxo-1-pentyl-methyl ester (Target) | - | $ \text{C}8\text{H}{12}\text{O}_3 $ | ~370 (estimated) | Nucleophilic ketone, ester hydrolysis |
| 2-Oxo-ethyl ester | 611-10-9 | $ \text{C}8\text{H}{12}\text{O}_3 $ | 376.20 | Ethanol-compatible reactions |
| 2-Oxo-isopropyl ester | 82787-50-6 | $ \text{C}9\text{H}{14}\text{O}_3 $ | >380 (estimated) | Low solubility, thermal stability |
| 1,1-Dicarboxylic methyl ester | - | $ \text{C}9\text{H}{12}\text{O}_4 $ | - | Double esterification reactions |
Biological Activity
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester (CAS Number: 10472-24-9) is an organic compound with the molecular formula CHO and a molecular weight of 142.1525 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
- IUPAC Name : Methyl 2-oxocyclopentanecarboxylate
- Molecular Structure : The compound features a cyclopentane ring with a carboxylate group and a ketone functional group.
Biological Activity Overview
The biological activity of cyclopentanecarboxylic acid derivatives has been explored in various studies, revealing insights into their toxicity, antimicrobial properties, and potential therapeutic applications.
Toxicological Profile
Research indicates that cyclopentanecarboxylic acid derivatives exhibit low acute toxicity. Key findings include:
- Repeated Dose Toxicity : Studies have shown no significant toxicity in repeated dose assessments for certain methyl esters of cyclopentanones, including this compound .
- Genotoxicity : No mutagenic or genotoxic effects were observed in bacterial and mammalian cell line assays .
- Skin Irritation : Minimal evidence of skin irritation was noted at current usage levels, with no phototoxic reactions reported .
Case Studies
- Dermatological Assessments :
- Phytochemical Screening :
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
